3-Methyl-1H-pyrazolo[4,3-b]pyridine chemical properties
3-Methyl-1H-pyrazolo[4,3-b]pyridine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Methyl-1H-pyrazolo[4,3-b]pyridine. The pyrazolo[4,3-b]pyridine scaffold is a key pharmacophore in medicinal chemistry, showing promise in the development of kinase inhibitors and other therapeutic agents. While specific experimental data for 3-Methyl-1H-pyrazolo[4,3-b]pyridine is limited in readily available literature, this document consolidates known information on its core structure, provides a general synthetic protocol, and discusses the biological activities of its derivatives to inform future research and drug discovery efforts.
Core Chemical Properties
3-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a fused pyrazole and pyridine ring system. The placement of the nitrogen atoms and the methyl group bestows it with specific electronic and steric properties that are of interest in medicinal chemistry.
Physicochemical Data
Quantitative experimental data for the physical properties of 3-Methyl-1H-pyrazolo[4,3-b]pyridine, such as melting point, boiling point, and solubility, are not extensively reported in the reviewed literature. The data presented below is based on computational predictions from established chemical databases. Researchers should verify these properties through experimentation.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | PubChem |
| Molecular Weight | 133.15 g/mol | PubChem |
| Monoisotopic Mass | 133.0640 g/mol | PubChem |
| SMILES | CC1=C2C(=NN1)C=CC=N2 | PubChem |
| InChI | InChI=1S/C7H7N3/c1-5-7-6(10-9-5)3-2-4-8-7/h2-4H,1H3,(H,9,10) | PubChem |
| Predicted XLogP3 | 1.0 | PubChem |
| Predicted Collision Cross Section ([M+H]⁺) | 123.7 Ų | PubChem |
Spectral Data
Synthesis and Experimental Protocols
A definitive, published experimental protocol specifically for the synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine is not available in the surveyed literature. However, a general and efficient method for the synthesis of substituted pyrazolo[4,3-b]pyridines has been described, which can likely be adapted for the target compound.[1]
General Synthetic Pathway
The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved via a sequence of a nucleophilic aromatic substitution (SNAAr) followed by a modified Japp–Klingemann reaction.[1] The general workflow is depicted below.
Caption: General workflow for the synthesis of pyrazolo[4,3-b]pyridines.
Exemplary Experimental Protocol (Adapted from Nagornov et al., 2023)[1]
This protocol describes the synthesis of various substituted pyrazolo[4,3-b]pyridines and can serve as a starting point for the synthesis of the 3-methyl derivative.
Step 1: Nucleophilic Aromatic Substitution
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To a solution of a 2-chloro-3-nitropyridine derivative in a suitable solvent (e.g., ethanol, DMF), an active methylene compound (e.g., a β-ketoester) and a base (e.g., sodium ethoxide, DBU) are added.
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The reaction mixture is stirred at a specified temperature (e.g., room temperature to reflux) until the starting material is consumed (monitored by TLC).
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The product is isolated by extraction and purified by column chromatography.
Step 2: One-Pot Azo-Coupling, Deacylation, and Cyclization
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The product from Step 1 is dissolved in a suitable solvent mixture (e.g., pyridine and acetic acid).
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A solution of an arenediazonium salt (prepared separately from the corresponding aniline) is added dropwise at a controlled temperature (e.g., 0-5 °C).
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After the addition is complete, a secondary amine (e.g., pyrrolidine) is added, and the mixture is stirred at room temperature.
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The reaction progress is monitored by TLC. Upon completion, the product is isolated by extraction and purified by crystallization or column chromatography.
Note: The specific starting materials and reaction conditions would need to be optimized for the synthesis of 3-Methyl-1H-pyrazolo[4,3-b]pyridine.
Biological Activity and Therapeutic Potential
While direct biological activity data for 3-Methyl-1H-pyrazolo[4,3-b]pyridine is scarce, the pyrazolo[4,3-b]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.
Derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine are extensively studied as inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[2][3] These findings suggest that the pyrazolopyridine core acts as a bioisostere of purine, enabling it to effectively compete for the ATP-binding site of kinases.
More specifically for the pyrazolo[4,3-b]pyridine core, derivatives have been investigated as:
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c-Met inhibitors: Glumetinib, a potent and selective inhibitor of the c-Met receptor tyrosine kinase, features a 1-sulfonyl-pyrazolo[4,3-b]pyridine scaffold and has been evaluated in clinical trials for cancer therapy.[4]
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PD-1/PD-L1 Interaction Inhibitors: 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed and synthesized as small-molecule inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[5]
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Haspin Kinase Inhibitors: Certain 3H-pyrazolo[4,3-f]quinoline derivatives, which share a similar fused heterocyclic system, have shown potent inhibition of haspin kinase and anticancer activity.[6]
The logical relationship for the therapeutic potential of this class of compounds can be visualized as follows:
Caption: The pyrazolo[4,3-b]pyridine core's therapeutic potential.
Conclusion
3-Methyl-1H-pyrazolo[4,3-b]pyridine represents a foundational molecule within a class of heterocycles with significant therapeutic potential. While specific experimental data for this parent compound is not widely available, the established biological activity of its derivatives, particularly as kinase inhibitors, underscores its importance as a scaffold for drug design. The general synthetic methodologies presented here provide a basis for its preparation and further investigation. Future research should focus on the detailed characterization of this compound and the exploration of its biological activity to fully unlock its potential in drug discovery.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
(Image generated based on CAS number 194278-45-0)
